Journal Name:Molecular Pharmaceutics
Journal ISSN:1543-8384
IF:5.364
Journal Website:http://pubs.acs.org/journal/mpohbp
Year of Origin:2004
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:541
Publishing Cycle:Bimonthly
OA or Not:Not
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2015-09-08 , DOI:
10.1039/C5TC02298C
A convenient and scalable strategy for post-functionalization of poly(phenylene-ethynylene)s and phenylene-ethynylene arrays from boronate ester derivatives using the thienyl group as an example. Furthermore, poly(2,2′-(1-(4-(1,2-di(thiophen-2-yl)vinyl)phenyl)-2-(2,5-dioctylphenyl)ethene-1,2-diyl)dithiophene) showed good field-effect transistor performance with an excellent mobility up to 0.723 cm2 V−1 s−1 and an on–off ratio of 104.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2021-11-12 , DOI:
10.1039/D1TC05064H
Two-dimensional (2D) Ruddlesden–Popper hybrid perovskites (RPHPs) have shown enormous potential for photoelectric applications owing to their advantages of structural diversity and unique physical properties. Despite extensive studies, the cage-incorporation of secondary amines (e.g., dimethylamine, DMA) to explore 2D RPHPs remains a great challenge. Herein, we present a new member of 2D RPHPs, (BA)2(DMA)Pb2Br7 (1, BA+ = n-butylammonium), for which organic DMA+ cations are enclosed in perovskite cavities. The inorganic perovskite sheets and organic BA+ spacing layers are arranged in the alternate packings, resembling a 2D quantum-well motif. This feature is advantageous for the photoconductivity properties. Consequently, the crystal-based array detectors of 1 exhibit strong photodetection performances, including high detectivity (2.0 × 1011 Jones), large responsivity (31.1 mA W−1), and fast response time (∼8 μs). Moreover, its intrinsic 2D quantum-well structure endows significant anisotropy of conductivity and optical absorption, which account for the strong polarization response with a large dichroic ratio of ∼1.43, falling in the range of other 2D RPHPs. These results reveal the potential of 1 for photodetection and simultaneously shed light on the research on new candidates of 2D RPHPs.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2014-01-22 , DOI:
10.1039/C3TC31849D
1/f noise spectroscopy is used to investigate charge conduction networks within polymer blend space-charge-limited diodes (SCLDs) fabricated from regioregular poly(3-hexylthiophene) (P3HT) and either isotactic-polystyrene (i-PS) or amorphous-polystyrene (a-PS). Conducting AFM measurements showed that i-PS blends have heterogeneous conduction characterised by current ‘hotspots’, whereas a-PS blends showed homogeneous conduction. The difference in conducting networks between blends was clearly revealed when examining the noise spectra for the range of blend devices. Furthermore, the shape of the noise spectra suggested that as the blend composition changed, the charges sampled differing breadths of the density of states. These data suggest that noise measurements can be used as an informative technique to electrically characterise the effects of blend morphology and its effects within polymer electronic devices.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2017-03-04 , DOI:
10.1039/C7TC00696A
One-dimensional semiconductor nanostructures are excellent candidates for high-performance photodetectors due to their unique physical properties: large surface area and high-density surface-dangling bonds and surface states. We fabricated flexible ultraviolet/visible photodetectors with Au-nanoparticles-decorated Sb2S3 nanowires. As-fabricated flexible devices exhibited excellent photoresponse properties, including high responsivity (59.5 A W−1) and specific detectivity (4.29 × 1010 Jones) as well as good stability and reproducibility. The greatly improved photoresponse properties of Au-nanoparticles-decorated Sb2S3 nanowires were caused by the formation of Schottky junctions between Au nanoparticles and Sb2S3 nanowires, which enhanced the spatial electron–hole separation effect. The method used here may be extended to other metal nanoparticles-decorated semiconductor nanowires, and as-fabricated flexible devices may find application in next-generation flexible optoelectronic devices.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2018-07-18 , DOI:
10.1039/C8TC02353K
Two cyanopyridine derivatives CzPyCN and CbPyCN are designed and synthesized through a simple catalyst free aromatic nucleophilic substitution reaction by using 2-cyano-3,5-difluoropyridine as the electrophile and carbazole (Cz) or α-carboline (Cb) as the nucleophile. CbPyCN exhibits blue-shifted emission (λmax at 420 nm), a wider optical band-bap (Eg: 3.22 eV) and a higher triplet energy (ET: 2.79 eV) than CzPyCN (454 nm, 3.02 and 2.69 eV). The HOMO/LUMO energy levels were −5.77/−2.75 and −5.58/−2.38 eV for CzPyCN and CbPyCN, respectively. With enough HOMO/LUMO energy level offsets, CzPyCN and CbPyCN could function as electron acceptors to form an exciplex with a typical electron-donor, di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), showing broad exciplex emission with peaks at 530 and 520 nm, and long decay lifetimes of 1097 and 1014 ns, respectively. However, when mixed with 1,3-di(9H-carbazol-9-yl)-benzene (mCP), no exciplex but only typical CzPyCN or CbPyCN deep blue emission with a decay lifetime of 14.3 or 12.1 ns is observed. Blue phosphorescent OLEDs by using mCP (TAPC)/CzPyCN as mixed cohosts show a maximum EQE of 19.1 (6.2)%, lower than the 21.4 (13.3)% of mCP (TAPC)/CbPyCN, respectively, which is probably due to the better electron-transport properties and higher triplet energy levels for electron-deficient α-carboline containing CbPyCN. Similarly, exciplex-type green fluorescent OLEDs based on TAPC/CzPyCN show a lower maximum efficiency of 22.0 cd A−1 and 7.4% than 27.5 cd A−1 and 9.1% of TAPC/CbPyCN.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2020-01-25 , DOI:
10.1039/C9TC06429J
Perylenebisimide-carbazole (PBI–Cz) dyads were prepared to study charge-recombination (CR) induced intersystem crossing (ISC) in electron donor/acceptor dyads. The distance and the mutual orientation of the perylenebisimide (PBI) and carbazole (Cz) moieties were varied to study their effect on photophysical properties. Steady state and time-resolved optical spectroscopies show that electronic coupling between the electron donor and acceptor is negligible at the ground state. The fluorescence of the PBI moiety is strongly quenched in the dyads, and a larger separation between the donor and the acceptor results in less fluorescence quenching. The Gibbs free energy changes of the electron transfer and the energy level of the charge transfer state were studied using the electrochemical and optical spectra data. The singlet oxygen quantum yields (ΦΔ) are up to 72% for dyads with the shortest separation between the donor and the acceptor. Nanosecond transient absorption spectra confirmed the formation of the PBI-localized long lived triplet state (the lifetime is up to 190 μs). Notably non-orthogonal dyads show efficient spin orbit charge transfer (SOCT-ISC), which is different from the previously proposed orthogonal molecular structure for SOCT-ISC. Time-resolved electron paramagnetic resonance (TREPR) spectroscopy shows that all three dyads give the same electron spin polarization of eae/aea, and thus the radical pair ISC (RP ISC) mechanism is excluded, which is different from the previously reported PBI-phenothiazine analogues. Efficient and reversible transformation of dyads to their radical anion was observed in the presence of sacrificial electron donor triethanolamine in an inert atmosphere with photo-irradiation.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2014-09-29 , DOI:
10.1039/C4TC01649A
Multistimuli responsive supramolecular aqueous gelators (C4-Azo-C5-D230, C4-Azo-C5-D400, C4-Azo-C5-ED900), composed of alkyl chains, an azobenzene unit, and an amine terminated polyether were prepared. We studied their reversible hydrogelation into three-dimensional entangled supramolecular gels upon changes in temperature, light exposure, pH, and shear. Upon irradiation with UV light, the trans isomer of the C4-Azo-C5-D400 photoisomerized to the cis isomer, which goes to a new steady state between both isomers, resulting in disruption of the gel. Rheological measurements of the hydrogel of C4-Azo-C5-D400 suggested that the non-covalent interactions were disrupted. Likewise, high temperature also caused a reversible disruption to the gel. While the binary mixture of C4-Azo-C5-D400 and water formed gels from a solution under neutral and basic conditions, under the acidic conditions the molecules aggregated and precipitated. After intense shaking of the hydrogel, a solution separated from the gel, resulting in a rapid drop in both modulus and complex viscosity. This photoresponsive gelator can also form lyotropic liquid crystal (LLC) mesophases above 70 °C. Through rational design, multistimuli responsive hydrogelators were successful devised, potentially providing an impetus to the ‘design’ of new gelators through the incorporation of other stimuli responsive features.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2014-10-20 , DOI:
10.1039/C4TC01353K
To understand and optimize the performance of thin-film electronic devices incorporating crystalline organic semiconductors, it is important to consider the impact of their structural anisotropy on the charge transport. Here we report on the charge mobility anisotropy in 6,13-bis(triisopropylsilylethynyl) (TIPS) and 6,13-bis(triethylsilylethynyl) (TES) pentacene field effect transistors, in which microstructure is controlled by solution processing conditions. Thin-film structures that range from millimetre size, crystalline domains to macroscopic, high-aspect-ratio (∼1 μm wide and >1 cm long) needles are systematically produced by controlling the substrate displacement rate during zone-cast deposition. Through precise control of the microstructure we experimentally explore the differences in charge transport anisotropy between TIPS- and TES-pentacene molecules. Aligned needles of TIPS- pentacene result in a mobility anisotropy (μ∥/μ⊥) of ∼20 (mobility of ∼0.7 cm2 V−1 s−1) whereas TES-pentacene produce an order of magnitude lower mobility (∼0.06 cm2 V−1 s−1) but much higher mobility anisotropy (>45). Such significant changes in absolute mobility and mobility anisotropy are attributed to their different packing structures, which permit 2D charge transport in TIPS-pentacene and 1D transport in TES-pentacene. Bulky TIPS- side groups (diameter ∼7.5 Å) force a brick-wall type packing structure, whereas TES- side groups (diameter ∼6.6 Å) pack in a 1D slipped-stack. Furthermore, through precise control of the molecular alignment, the impact of crystal orientation on charge transport is investigated. TIPS-pentacene achieves the highest mobility when the angle between the needle long-axis and charge transport directions is ∼35°, whereas in TES-pentacene it is much closer to 0°. These results are supported by theoretical simulations.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2016-06-06 , DOI:
10.1039/C6TC02055K
Small carbon nanoparticles are an emerging member of the carbonaceous nanomaterial family and have been subsequently named as “carbon quantum dots” or “carbon nanodots”. Generally, carbon quantum dots are a type of spherical or sphere-like nanoparticles of less than 10 nm in size. Due to their unique properties, for example, size-dependent fluorescence, non-toxicity, biocompatibility, and easy accessibility, carbon quantum dots possess a great many potential applications in a range of fields from chemical sensing and imaging to catalysis and drug delivery, and thus are appealing to a number of researchers in nanoscience and nanotechnology. In this review, we give a brief introduction of the synthesis and fundamental properties of carbon quantum dots, then present their applications in metal ion sensing in detail along with illustrating the related mechanisms, and finally come up with some challenges currently faced and future outlooks for this fascinating carbon material. We hope this review could be helpful for readers who are preparing to join and/or have joined the research field of carbon quantum dots.
Molecular Pharmaceutics ( IF 5.364 ) Pub Date: 2014-10-07 , DOI:
10.1039/C4TC01909A
Eu3+ and/or Tb3+-doped CaGdAlO4 phosphor samples were synthesized via a conventional high temperature solid-state reaction process. X-Ray diffraction (XRD), transmission electron microscopy (TEM), photoluminescence (PL) as well as cathodoluminescence (CL) spectra were used to characterize the samples. For CaGdAlO4:Tb3+, the concentration of doped Tb3+ has a significant effect on the 5D3/5D4 emission intensity due to the dipole–dipole cross-relaxation mechanism from 5D3 to 5D4. Under the 4f8 → 4f75d excitation of Tb3+ or low-voltage electron beam excitation, the CaGdAlO4:Tb3+ samples show tunable luminescence from blue to cyan and then to green with the variation of the Tb3+-doping concentration. For CaGdAlO4:Eu3+, the samples exhibit a reddish-orange emission corresponding to the 5D0,1 → 7F0,1,2,3 transitions of Eu3+. Energy transfer can take place from Tb3+ to Eu3+ when they are codoped in one host. Furthermore, for CaGdAlO4:Tb3+/Eu3+, a white emission can be realized in the single phase CaGdAlO4 host by reasonably adjusting the doping concentrations of Tb3+ and Eu3+ under low-voltage electron beam excitation. Due to the excellent PL, CL properties and good CIE chromaticity coordinates, the as-prepared Tb3+/Eu3+-doped CaGdAlO4 nanocrystalline phosphors have potential applications in field emission display devices.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学2区 | MEDICINE, RESEARCH & EXPERIMENTAL 医学:研究与实验2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.50 | 96 | Science Citation Index Expanded | Not |
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